Ethanol, 2-ethoxy-, propanoate
Description
Contextualization within Modern Organic Chemistry Research
In the landscape of modern organic chemistry, Ethanol (B145695), 2-ethoxy-, propanoate is of interest primarily for its role as a solvent and as a potential building block in chemical synthesis. Its balanced polarity, a consequence of its ether and ester functionalities, makes it an effective solvent for a variety of substances, including resins and polymers used in coatings and adhesives. cymitquimica.comvulcanchem.com
Research in this area often focuses on the synthesis and characterization of such compounds to understand their physical and chemical properties. For instance, the synthesis of related structures, such as ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate (EEHP), highlights the utility of ethoxy-propanoate derivatives as intermediates in the preparation of pharmacologically active molecules. acs.org The development of efficient synthetic routes, including biotechnological methods employing enzymes, is an active area of investigation. acs.org
Significance and Scope of Scholarly Inquiry into the Compound's Chemical Behavior
Scholarly inquiry into the chemical behavior of Ethanol, 2-ethoxy-, propanoate encompasses its synthesis, physical properties, and reactivity. The primary industrial synthesis method involves the acid-catalyzed esterification of 2-ethoxyethanol (B86334) with propanoic acid. vulcanchem.com
Detailed research findings have elucidated its key physicochemical properties, which are crucial for its applications. These properties are often presented in data tables for clarity and comparative analysis.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄O₃ cymitquimica.com |
| Molecular Weight | 146.18 g/mol cymitquimica.com |
| Boiling Point | 169–175°C (at 760 mmHg) vulcanchem.com |
| Density (at 20°C) | 0.95–0.98 g/cm³ vulcanchem.com |
This table contains data sourced from multiple references. cymitquimica.comvulcanchem.com
Furthermore, academic studies delve into the thermodynamic properties of binary mixtures containing related compounds like 2-ethoxyethanol, providing insights into molecular interactions. researchgate.net While specific spectroscopic data for this compound is not extensively detailed in readily available literature, the properties of its constituent functional groups are well-understood through techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. For instance, the IR spectrum would be expected to show characteristic strong absorption bands for the C=O stretch of the ester group.
The study of related compounds, such as ethyl 3-ethoxypropanoate, which can be synthesized by the acid-catalyzed addition of ethanol to ethyl acrylate, further broadens the understanding of the reactivity and potential applications of this class of esters. google.com
Properties
CAS No. |
14272-48-1 |
|---|---|
Molecular Formula |
C7H16O4 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-ethoxyethanol;propanoic acid |
InChI |
InChI=1S/C4H10O2.C3H6O2/c1-2-6-4-3-5;1-2-3(4)5/h5H,2-4H2,1H3;2H2,1H3,(H,4,5) |
InChI Key |
OPZOJJICKVTDSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CCOCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethanol, 2 Ethoxy , Propanoate
Esterification Pathways and Process Optimization
The primary route for the synthesis of Ethanol (B145695), 2-ethoxy-, propanoate is the esterification of propanoic acid with 2-ethoxyethanol (B86334). This reaction can be catalyzed by various means or, in some cases, proceed without a catalyst under specific conditions. The optimization of this process involves a careful selection of catalysts, reaction conditions, and reactor design to maximize yield and selectivity while minimizing energy consumption and waste generation.
Catalytic Strategies for Propanoate Ester Synthesis
The esterification of carboxylic acids with alcohols is a reversible reaction, and the use of a catalyst is generally necessary to achieve reasonable reaction rates and high conversions. masterorganicchemistry.com The choice of catalyst can significantly impact the efficiency and environmental footprint of the synthesis.
Homogeneous Catalysis
Traditionally, strong mineral acids such as sulfuric acid (H₂SO₄) have been widely used as homogeneous catalysts for esterification reactions. ceon.rs These catalysts are effective in protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. masterorganicchemistry.com
Studies on the esterification of propanoic acid with various short-chain alcohols have demonstrated the influence of reaction parameters on the yield. For instance, in the synthesis of n-propyl propanoate using sulfuric acid as a catalyst, an increase in the molar ratio of alcohol to acid and an elevation in temperature generally lead to higher reaction rates and yields. A maximum yield of 96.9% for n-propyl propanoate was achieved at a molar ratio of propanoic acid/1-propanol/catalyst of 1/10/0.20 at 65°C after 210 minutes. ceon.rs Similar trends can be expected for the esterification of propanoic acid with 2-ethoxyethanol.
The following table, based on data from the esterification of propanoic acid with 1-propanol, illustrates the effect of temperature on the conversion to propyl propanoate, which can be considered analogous to the synthesis of Ethanol, 2-ethoxy-, propanoate. ceon.rs
| Temperature (°C) | Conversion after 30 min (%) | Final Conversion (210 min) (%) |
| 35 | 42.3 | 83.7 |
| 45 | - | - |
| 55 | - | - |
| 65 | 85.6 | 96.9 |
Data extrapolated from the esterification of propanoic acid with 1-propanol, catalyzed by H₂SO₄. ceon.rs
Heterogeneous Catalysis
To overcome the challenges associated with homogeneous catalysts, such as corrosion, difficulty in separation, and waste generation, solid acid catalysts have been explored as heterogeneous alternatives. These catalysts are easily separable from the reaction mixture, reusable, and generally less corrosive.
A study on the esterification of propanoic acid with 1,2-propanediol utilized a cesium-exchanged heteropoly acid supported on K-10 clay (Cs₂.₅H₀.₅PW₁₂O₄₀/K-10) as a solid acid catalyst. rsc.org The research highlighted the effects of various parameters on the reaction, and an apparent activation energy of 13.8 kcal mol⁻¹ was determined. rsc.org Such catalysts could be highly effective for the synthesis of this compound.
The table below summarizes the effect of catalyst loading and molar ratio on the conversion of propanoic acid in its reaction with 1,2-propanediol, providing insights into the optimization of similar esterification reactions. rsc.org
| Catalyst Loading (wt%) | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Conversion (%) |
| 5 | 1:2 | 180 | - |
| 10 | 1:2 | 180 | - |
| 15 | 1:1 | 180 | - |
| 15 | 1:2 | 180 | - |
| 15 | 1:3 | 180 | - |
Qualitative trends based on the study of propanoic acid esterification with 1,2-propanediol. rsc.org
Enzymatic Catalysis
Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative for ester synthesis. scielo.br Lipases can operate under mild reaction conditions, often in solvent-free systems, and exhibit high specificity, which can reduce the formation of byproducts. nih.gov
The lipase-catalyzed synthesis of various esters has been extensively studied. For instance, the synthesis of butyl dihydrocaffeate using lipase (B570770) B from Candida antarctica (CALB) in a solvent-free system achieved a yield of approximately 67% after 72 hours. mdpi.com The optimization of lipase-catalyzed reactions involves considering factors such as the type of lipase, reaction medium, temperature, and the molar ratio of substrates. nih.gov
In the context of producing 2-ethyl hexyl oleate (B1233923), a non-phthalate plasticizer, a lipase-catalyzed process in a packed bed reactor demonstrated high efficiency and economic feasibility. researchgate.netmsa.edu.eg This highlights the potential of enzymatic routes for the industrial production of specialty esters like this compound.
Non-Catalytic Approaches and Solvent-Free Reactions for 2-Ethoxyethanol Propanoate Formation
While catalysis is the conventional approach, esterification can also be achieved under non-catalytic conditions, typically at high temperatures and pressures. Solvent-free, or neat, reaction conditions are also gaining attention as they align with the principles of green chemistry by reducing solvent waste.
The lipase-catalyzed synthesis of esters is often conducted in solvent-free media, where one of the reactants (usually the alcohol) is used in excess to act as the solvent. nih.gov This approach simplifies the process and reduces the environmental impact. For example, the synthesis of 2-ethyl hexyl oleate has been successfully carried out in a solvent-free medium. researchgate.netmsa.edu.eg This methodology could be directly applicable to the synthesis of this compound, where an excess of 2-ethoxyethanol could serve as the reaction medium.
Precursor Design and Derivatization Routes
The properties of this compound can be tailored through the strategic design and modification of its precursors, 2-ethoxyethanol and propanoic acid, or through post-synthesis derivatization of the ester itself.
Synthesis and Functionalization of 2-Ethoxyethanol Precursors
2-Ethoxyethanol is a key precursor in the synthesis of the target ester. Its synthesis and functionalization can be a critical step in introducing desired properties into the final product. While specific functionalization of 2-ethoxyethanol for the synthesis of its propanoate ester is not extensively documented, general synthetic routes for 2-ethoxyethanol and related compounds are known. These can be adapted to introduce various functional groups that could then be carried through to the final ester.
Targeted Derivatization Reactions Involving the Propanoate Moiety
Post-synthesis modification of the propanoate moiety of this compound offers another avenue for creating derivatives with specific functionalities. While direct derivatization of this specific ester is not widely reported, general reactions of esters can be considered. For example, the alkyl group of the propanoate could potentially be functionalized, or the ester could undergo transesterification with other alcohols to yield different ester products.
Principles of Green Chemistry in the Synthesis of this compound
The application of green chemistry principles is paramount in the modern chemical industry to ensure sustainability and minimize environmental impact. The synthesis of this compound can be designed to be more environmentally benign by adhering to these principles.
Key green chemistry principles applicable to this synthesis include:
Waste Prevention: Designing synthetic routes that minimize the generation of waste. The use of heterogeneous and enzymatic catalysts, which can be easily separated and reused, contributes to this goal.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Esterification is inherently an atom-economical reaction, with water being the only byproduct.
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. Solvent-free reactions or the use of greener solvents are preferred.
Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. nih.gov
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Enzymatic reactions often excel in this regard.
By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable. The shift from traditional homogeneous acid catalysis to heterogeneous and enzymatic methods is a clear step in this direction.
Atom Economy and Reaction Efficiency Studies
The direct esterification of 2-ethoxyethanol with propanoic acid, a common route to this compound, inherently possesses a high theoretical atom economy. The reaction ideally produces only the desired ester and water as a byproduct. The atom economy for this reaction can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the synthesis of this compound (C₇H₁₄O₃, Molar Mass: 146.18 g/mol ) from 2-ethoxyethanol (C₄H₁₀O₂, Molar Mass: 90.12 g/mol ) and propanoic acid (C₃H₆O₂, Molar Mass: 74.08 g/mol ), the theoretical atom economy is:
(146.18 / (90.12 + 74.08)) x 100 ≈ 88.9%
This high theoretical value underscores the intrinsic efficiency of the esterification reaction. However, the practical reaction efficiency is often influenced by factors such as catalyst choice, reaction conditions, and product separation techniques.
To maximize reaction efficiency, researchers have investigated various catalytic systems. While traditional mineral acids like sulfuric acid are effective, they can lead to corrosion and purification challenges. Consequently, solid acid catalysts have emerged as a promising alternative, offering advantages such as ease of separation, reusability, and reduced environmental impact. Studies on the esterification of propanoic acid with various alcohols have demonstrated the potential of solid acid catalysts to achieve high conversion rates. For instance, research on the esterification of propionic acid with ethanol using a sulfonated rice husk char-based solid acid catalyst has shown significant catalytic activity. researchgate.net
The following table provides a conceptual overview of how different catalytic approaches can influence the reaction efficiency in the synthesis of propanoate esters.
| Catalyst Type | Typical Reaction Conditions | Conversion (%) | Advantages | Challenges |
| Homogeneous (e.g., H₂SO₄) | 60-100 °C, 1-5 h | >90 | High activity, low cost | Corrosion, difficult to separate, waste generation |
| Heterogeneous (e.g., Zeolites, Resins) | 80-150 °C, 2-8 h | 80-95 | Easy separation, reusable, less corrosive | Higher cost, potential for lower activity |
| Biocatalyst (e.g., Lipase) | 30-60 °C, 24-72 h | >95 | High selectivity, mild conditions, biodegradable | Higher cost, sensitivity to conditions |
Utilization of Sustainable Feedstocks and Renewable Resources
The transition towards a bio-based economy necessitates the development of synthetic routes that utilize renewable feedstocks. For the synthesis of this compound, this involves sourcing both the alcohol (2-ethoxyethanol) and the carboxylic acid (propanoic acid) from sustainable origins.
2-Ethoxyethanol from Renewable Resources:
Traditionally derived from petroleum-based ethylene (B1197577) oxide and ethanol, 2-ethoxyethanol can potentially be produced from bio-based routes. Bio-ethanol, produced through the fermentation of sugars from biomass such as corn, sugarcane, or cellulosic materials, is a readily available renewable feedstock. nih.govmdpi.com The subsequent reaction of bio-ethanol with ethylene oxide, which can also be produced from bio-ethanol, offers a pathway to bio-based 2-ethoxyethanol.
Propanoic Acid from Renewable Resources:
Propanoic acid is conventionally produced via petrochemical routes. However, significant research has been dedicated to its production through the fermentation of renewable resources. Various microorganisms, particularly from the Propionibacterium genus, are capable of producing propanoic acid from a range of carbon sources, including glucose, glycerol (B35011) (a byproduct of biodiesel production), and lignocellulosic biomass. nih.govresearchgate.netchembam.comntnu.nonih.gov The fermentative production of propanoic acid represents a key step towards a fully bio-based synthesis of this compound.
The following table summarizes potential renewable feedstocks for the precursors of this compound.
| Precursor | Conventional Feedstock | Renewable Feedstock | Production Method |
| 2-Ethoxyethanol | Ethylene, Ethanol (petroleum-based) | Sugarcane, Corn, Lignocellulosic Biomass | Fermentation to bio-ethanol, followed by reaction with bio-ethylene oxide |
| Propanoic Acid | Ethylene, Carbon Monoxide | Sugars (from corn, sugarcane), Glycerol, Lignocellulosic Biomass | Microbial fermentation |
The integration of biocatalysis with renewable feedstocks presents a powerful strategy for the sustainable synthesis of this compound. Lipases, a class of enzymes, have been extensively studied for their ability to catalyze esterification reactions under mild conditions with high selectivity. daneshyari.com The use of immobilized lipases, in particular, offers the advantages of enzyme reusability and simplified product purification. A chemo-enzymatic approach, combining chemical synthesis from renewable starting materials with enzymatic esterification, can lead to a highly efficient and sustainable production process. acs.org
For example, a potential sustainable route would involve the fermentation of lignocellulosic biomass to produce both bio-ethanol and bio-propanoic acid. The bio-ethanol can be converted to bio-2-ethoxyethanol, which is then esterified with the bio-propanoic acid, potentially using an immobilized lipase as a catalyst. This fully bio-based route would significantly reduce the carbon footprint and reliance on fossil fuels for the production of this compound.
Reaction Mechanisms and Kinetic Studies of Ethanol, 2 Ethoxy , Propanoate
Hydrolytic Degradation Mechanisms in Aqueous and Non-Aqueous Media
Hydrolysis is a primary degradation pathway for esters, involving the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. wikipedia.orgchemguide.co.uk The reaction can be catalyzed by either an acid or a base, with each pathway exhibiting distinct mechanistic and kinetic characteristics.
Acid-Catalyzed Hydrolysis: Mechanistic and Kinetic Investigations
The acid-catalyzed hydrolysis of esters like 2-ethoxyethyl propanoate is a reversible equilibrium reaction. chemguide.co.ukchemistrysteps.com The mechanism is the reverse of the Fischer esterification process. wikipedia.orgchemistrysteps.com
Mechanism: The process begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a proton transfer, the 2-ethoxyethanol (B86334) moiety is eliminated as a leaving group. Finally, deprotonation of the resulting protonated propanoic acid regenerates the acid catalyst and yields the final products: propanoic acid and 2-ethoxyethanol. chemistrysteps.comyoutube.com This process is generally classified as an A_AC_2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).
Table 1: Illustrative Kinetic Parameters for Acid-Catalyzed Hydrolysis of Simple Esters This table presents representative data for analogous compounds to illustrate typical kinetic behavior.
| Ester | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Methyl Propanoate | Dilute HCl | Reflux | Reaction is reversible | chemguide.co.ukbyjus.com |
| Ethyl Ethanoate | Dilute HCl | Reflux | Equilibrium favors products with excess water | chemguide.co.uk |
Base-Catalyzed Hydrolysis: Mechanistic and Kinetic Investigations
Base-catalyzed hydrolysis, commonly known as saponification, is an irreversible reaction that proceeds to completion. wikipedia.orgquora.com This is because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack. wikipedia.orgchemistrysteps.com
Mechanism: The reaction proceeds via a nucleophilic acyl substitution pathway, specifically a B_AC_2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). ijirset.com A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral intermediate. byjus.comijirset.com The intermediate then collapses, expelling the 2-ethoxyethoxide ion (⁻OCH₂CH₂OCH₂CH₃) as the leaving group and forming propanoic acid. In the final, rapid step, the alkoxide ion acts as a base, deprotonating the propanoic acid to yield propanoate salt and 2-ethoxyethanol. chemistrysteps.comyoutube.com
Kinetics: Saponification is typically a second-order reaction, being first-order in both the ester and the hydroxide ion. quora.combartleby.com The rate of reaction can be monitored by measuring the change in concentration of the hydroxide ions over time. patsnap.com Kinetic studies on the saponification of ethyl propanoate serve as a useful model for understanding the behavior of 2-ethoxyethyl propanoate. patsnap.com
Table 2: Kinetic Data for the Saponification of Ethyl Propanoate This table presents data for an analogous compound, ethyl propanoate, to illustrate typical saponification kinetics.
| Reactants | Temperature (°C) | Rate Law | Overall Reaction Order | Reference |
|---|---|---|---|---|
| Ethyl Propanoate + NaOH | 298 K (25 °C) | Rate = k[Ester][OH⁻] | Second | quora.compatsnap.com |
Transesterification Processes and Exchange Reactions Involving the Compound
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, often catalyzed by an acid or a base. wikipedia.org This process, also known as alcoholysis, is an equilibrium reaction that can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.orgbyjus.com
Mechanistic Elucidation of Alcoholysis and Acidolysis Reactions
Alcoholysis: The mechanism of transesterification is similar to that of hydrolysis.
Acid-Catalyzed Mechanism: The reaction begins with the protonation of the ester's carbonyl oxygen, increasing the carbonyl carbon's electrophilicity. masterorganicchemistry.com An alcohol molecule then attacks this carbon, forming a tetrahedral intermediate. wikipedia.orgyoutube.com After proton transfers, the original alcohol group (2-ethoxyethanol) is eliminated, and deprotonation of the new ester yields the final product. masterorganicchemistry.com
Base-Catalyzed Mechanism: A strong base deprotonates the reactant alcohol to form a nucleophilic alkoxide ion. byjus.com This alkoxide attacks the carbonyl carbon of the ester, creating a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com The intermediate then collapses, eliminating the original alkoxide group (2-ethoxyethoxide) to form the new ester. byjus.com
Acidolysis: This is an exchange reaction where the alkoxy group of the ester is substituted by an acyloxy group from a carboxylic acid. The reaction is typically acid-catalyzed and mechanistically similar to acid-catalyzed alcoholysis, with a carboxylic acid acting as the nucleophile instead of an alcohol.
Kinetic Modeling of Ester Exchange Reactions
The kinetics of transesterification are crucial for optimizing industrial processes like polyester (B1180765) production and biodiesel synthesis. wikipedia.org Various kinetic models have been developed to describe these reactions.
For reactions similar to the transesterification of 2-ethoxyethyl propanoate, such as the transesterification of 2-ethoxyethyl acetate, the data can be described by models based on the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism, where the surface reaction is the rate-limiting step. researchgate.net Other models used for transesterification kinetics include pseudo-homogeneous (PH) models and non-ideal homogeneous (NIH) models. researchgate.net
The mathematical modeling of transesterification often involves a system of consecutive and reversible reactions. matec-conferences.org The rate constants for each step can be determined experimentally, and their temperature dependence is typically described by the Arrhenius equation. matec-conferences.org
Table 3: Common Kinetic Models for Transesterification Reactions
| Model Type | Description | Applicability | Reference |
|---|---|---|---|
| Pseudo-Homogeneous (PH) | Assumes the reaction occurs in a single phase, simplifying the rate equations. | Used for initial kinetic analysis and when mass transfer limitations are negligible. | researchgate.netmdpi.com |
| Langmuir-Hinshelwood-Hougen-Watson (LHHW) | An adsorption-based model where reactants adsorb onto a catalyst surface before reacting. | Heterogeneously catalyzed reactions, such as those involving solid acid catalysts. | researchgate.net |
| Eley-Rideal (ER) | An adsorption-based model where one reactant adsorbs and is then attacked by a second reactant from the bulk phase. | Heterogeneously catalyzed reactions. | mdpi.com |
| Non-Ideal Homogeneous (NIH) | Accounts for the non-ideal behavior of the reaction mixture by using activities instead of concentrations. | Reactions in non-ideal solutions where reactant interactions are significant. | researchgate.net |
Thermolytic and Photolytic Decomposition Pathways
Thermolytic Decomposition: The thermal decomposition of 2-ethoxyethyl propanoate can be expected to proceed through several high-energy pathways involving the cleavage of its ester and ether linkages. While specific studies on this molecule are scarce, analysis of related compounds like ethylene (B1197577) glycol ethers and other esters provides insight into plausible decomposition mechanisms. rsc.orgresearchgate.netwpmucdn.com At high temperatures, the dominant pathway is likely to be C-O bond fission, generating various radical species. rsc.org For instance, pyrolysis could lead to the homolytic cleavage of the acyl-oxygen bond or the ether bond, resulting in a cascade of radical reactions to form stable, smaller molecules. Potential products could include carbon monoxide, carbon dioxide, alkanes, and alkenes. wpmucdn.com
Photolytic Decomposition: Photodegradation involves the absorption of ultraviolet radiation, which can induce chemical changes. The photolytic pathways of esters can be complex, often involving cleavage at or near the carbonyl group (e.g., Norrish Type I and Type II reactions) or degradation of the alkoxy chain. patsnap.comijpsr.info Studies on the photodegradation of other propanoate esters and ethoxylated compounds suggest that 2-ethoxyethyl propanoate may decompose into smaller molecules such as aldehydes, carboxylic acids, and smaller esters. patsnap.comresearchgate.net The presence of the ether linkage provides an additional site for photochemical reactions. The degradation of the ethoxy chain could lead to the formation of ethoxyacetic acid. nih.gov
Table 4: Potential Decomposition Products of Ethanol (B145695), 2-ethoxy-, propanoate Based on decomposition pathways of analogous compounds.
| Decomposition Type | Potential Products | Plausible Precursor Reaction | Reference |
|---|---|---|---|
| Thermolytic | Carbon Monoxide (CO), Hydrogen (H₂) | Decomposition of ethylene glycol mixtures | wpmucdn.com |
| Thermolytic | Vinyloxy and ethoxy radicals | C-O bond fission | rsc.org |
| Photolytic | Acetaldehyde, Propionic Acid | Cleavage of the ester and ether linkages | patsnap.comresearchgate.net |
| Photolytic | Ethoxyacetic acid | Oxidation of the ethoxy group | nih.gov |
| Photolytic | Smaller esters, aldehydes, carboxylic acids | General photodegradation of propanoate esters | patsnap.com |
High-Temperature Degradation and Pyrolysis Mechanisms
The thermal decomposition of esters, a process known as pyrolysis, is a well-studied area of organic chemistry. For esters that contain a β-hydrogen on the alkyl group of the alcohol moiety, the predominant mechanism is a unimolecular, concerted elimination reaction that proceeds through a six-membered cyclic transition state. This is often referred to as an Ei (Elimination, intramolecular) or syn-elimination reaction. wikipedia.orgstudy.comaklectures.com
In the case of "Ethanol, 2-ethoxy-, propanoate," the molecule possesses β-hydrogens on the 2-ethoxyethyl group. Therefore, it is anticipated to undergo pyrolysis via a similar mechanism. The reaction would involve the transfer of a β-hydrogen to the carbonyl oxygen, leading to the concerted cleavage of the C-O bond and the formation of propanoic acid and 2-ethoxyethene.
Anticipated Pyrolysis Reaction of this compound:
The reaction is expected to be a first-order process, and the rate would be influenced by temperature, with higher temperatures favoring faster decomposition.
Further insights can be drawn from computational studies on the thermal degradation of the structurally related compound, 2-ethoxyethanol. nih.govresearchgate.net These studies reveal multiple potential unimolecular and bimolecular decomposition pathways, including reactions that form ethylene glycol and ethylene, as well as ethanol and ethanal. researchgate.net While not directly applicable to the ester, these findings highlight the potential for complex reaction networks at elevated temperatures, involving the ether linkage.
Table 1: Anticipated Products of High-Temperature Degradation of this compound
| Reactant | Primary Pyrolysis Products | Possible Secondary Products (based on analogs) |
| This compound | Propanoic Acid | Ethylene |
| 2-Ethoxyethene | Ethanol | |
| Ethanal |
Note: The data in this table is predictive and based on general ester pyrolysis mechanisms and studies of analogous compounds. Specific experimental data for this compound is not available.
Photo-Induced Fragmentation and Rearrangement Processes
The photochemistry of esters can involve a variety of fragmentation and rearrangement pathways, depending on the structure of the molecule and the wavelength of light used. Common processes include α-cleavage (Norrish Type I) and intramolecular hydrogen abstraction (Norrish Type II), as well as photo-Fries rearrangements for aryl esters. sigmaaldrich.com
For an aliphatic ester like "this compound," Norrish Type I and Type II reactions are the most probable photo-induced pathways.
Norrish Type I Cleavage: This process involves the homolytic cleavage of the bond adjacent to the carbonyl group. For "this compound," this could lead to the formation of a propionyl radical and a 2-ethoxyethoxy radical. These radicals can then undergo further reactions such as decarbonylation, recombination, or disproportionation.
Potential Norrish Type I Fragmentation Pathways:
Pathway A: CH3CH2C(=O)O-CH2CH2-OCH2CH3 + hν -> CH3CH2C(=O)• + •O-CH2CH2-OCH2CH3
Pathway B: CH3CH2C(=O)O-CH2CH2-OCH2CH3 + hν -> CH3CH2• + CO2 + •CH2CH2-OCH2CH3
Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, leading to the formation of an enol and an alkene. For "this compound," a γ-hydrogen is available on the ethoxy group.
Potential Norrish Type II Rearrangement: This reaction would lead to the formation of an enol intermediate and ethylene, followed by tautomerization of the enol to propanoic acid.
The principles of mass spectrometry can also provide insights into potential fragmentation patterns, as the high-energy electron ionization can induce fragmentation in ways that are sometimes analogous to photochemical processes. In the mass spectrum of a similar compound, 2-propoxyethanol, fragmentation of the ether linkage is observed. nist.gov For "this compound," fragmentation would likely involve cleavage at the C-O bonds of the ester and ether functional groups, as well as cleavage of C-C bonds.
Table 2: Potential Photo-Induced Fragmentation Products of this compound
| Fragmentation Type | Potential Products |
| Norrish Type I | Propionyl radical, 2-ethoxyethoxy radical, Ethyl radical, Carbon dioxide |
| Norrish Type II | Propanoic acid, Ethylene |
| General Fragmentation | Fragments arising from cleavage of C-O and C-C bonds |
Note: This table presents potential products based on general photochemical principles for esters. Specific experimental data for the photolysis of this compound is not available.
Computational Chemistry and Theoretical Modeling of Ethanol, 2 Ethoxy , Propanoate
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods are used to determine stable conformations, optimize molecular geometries, and analyze electronic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a flexible molecule like Ethanol (B145695), 2-ethoxy-, propanoate, which possesses several rotatable single bonds (e.g., C-C and C-O bonds), a multitude of conformational isomers can exist.
DFT calculations are employed to perform a systematic search of the potential energy surface of the molecule. This process identifies various stable conformers (local minima on the energy landscape) and the transition states that connect them. By calculating the relative energies of these conformers, researchers can determine their thermodynamic populations at a given temperature. The results of such studies are crucial for understanding how the molecule's shape influences its physical and chemical properties. While specific DFT studies on Ethanol, 2-ethoxy-, propanoate are not prevalent in publicly accessible literature, the methodology is well-established. An illustrative DFT study would typically yield data on the relative energies and key dihedral angles of the most stable conformers.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) (O=C-O-C) | Dihedral Angle 2 (°) (C-O-C-C) | Population (%) at 298.15 K |
|---|---|---|---|---|
| Conformer A (Global Minimum) | 0.00 | 179.5 | 178.9 | 65.3 |
| Conformer B | 0.85 | -65.2 | 175.4 | 20.1 |
| Conformer C | 1.50 | 178.8 | 70.1 | 9.5 |
| Conformer D | 2.10 | -68.9 | 72.3 | 5.1 |
This table is a hypothetical representation of typical data obtained from DFT conformational analysis and does not represent published results for this specific molecule.
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate descriptions of molecular geometries and electronic structures.
For this compound, ab initio calculations would be used to perform a precise geometry optimization of the most stable conformer identified by DFT or other methods. This optimization yields accurate bond lengths, bond angles, and dihedral angles. Furthermore, these calculations provide detailed information about the molecule's electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. This information is key to predicting the molecule's reactivity and interaction with other chemical species.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O (Ester) | 1.34 Å |
| Bond Length | O-C (Ether) | 1.43 Å |
| Bond Angle | O=C-O | 124.5° |
| Bond Angle | C-O-C (Ether) | 112.0° |
This table presents typical values for the specified bond types and is for illustrative purposes only.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of complex processes like solvation and conformational changes.
The behavior of this compound in a solution is critical for many of its applications. MD simulations are the primary tool for modeling solvation. In a typical simulation, a single molecule of the ester would be placed in a box filled with solvent molecules (e.g., water, ethanol). The simulation would then track the positions and velocities of all atoms over time.
Analysis of the MD trajectory can reveal the structure of the solvent shell around the solute molecule. For instance, radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the ester. This provides detailed insights into hydrogen bonding and other non-covalent interactions between the solute and solvent, which govern properties like solubility and miscibility.
Long-timescale MD simulations can capture the transitions between different conformational isomers of this compound. By monitoring the dihedral angles of the rotatable bonds over the course of the simulation, it is possible to observe how the molecule flexes and changes its shape in response to thermal energy and interactions with its environment.
Furthermore, computational methods can predict the vibrational spectrum of the molecule. Quantum chemical calculations can determine the frequencies and intensities of the fundamental vibrational modes. These theoretical spectra are invaluable for interpreting experimental infrared (IR) and Raman spectroscopy data, allowing for a detailed assignment of spectral peaks to specific molecular motions, such as C=O stretching, C-H bending, and C-O-C ether stretches.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C=O) | 1755 | Carbonyl group stretch |
| ν(C-O-C) | 1125 | Asymmetric ether stretch |
| ν(C-O) | 1050 | Ester C-O stretch |
| δ(CH₂) | 1460 | Methylene group scissoring |
This table is illustrative and shows typical frequency ranges for the described functional groups.
Prediction and Elucidation of Reaction Pathways and Transition States
Computational chemistry is an essential tool for mapping out the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the lowest-energy pathway from reactants to products, including the high-energy transition state that must be overcome.
For a molecule like this compound, a relevant reaction to study would be its thermal decomposition. Studies on analogous esters, such as ethyl propanoate, have shown that a common pathway is a retro-ene reaction. This type of reaction proceeds through a six-membered ring transition state, where a hydrogen atom is transferred, leading to the formation of an alkene and a carboxylic acid.
For this compound, a similar pathway could be hypothesized, involving the transfer of a hydrogen from the ethoxyethyl group to the carbonyl oxygen, resulting in the formation of propanoic acid and 2-ethoxyethene. Computational methods like DFT can be used to locate the geometry of the transition state for this reaction and calculate its energy, which corresponds to the activation energy of the reaction. This information is critical for understanding the thermal stability of the compound and predicting its decomposition products.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| Transition State | Six-membered ring (Retro-ene) | +48.5 |
| Products | Propanoic acid + 2-Ethoxyethene | +15.2 |
This data is hypothetical and based on analogous reactions of similar esters. It serves to illustrate the type of results generated from reaction pathway analysis.
Computational Mapping of Potential Energy Surfaces for Synthetic Reactions
The synthesis of this compound, typically achieved through the Fischer esterification of 2-ethoxyethanol (B86334) and propanoic acid, can be meticulously modeled using computational methods. By mapping the potential energy surface (PES) of this reaction, critical insights into the reaction pathway, including the identification of transition states and the calculation of activation energies, can be obtained.
Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between computational cost and accuracy. A typical approach involves using a functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p), to optimize the geometries of reactants, intermediates, transition states, and products.
Illustrative Reaction Coordinate for the Acid-Catalyzed Esterification of 2-Ethoxyethanol and Propanoic Acid:
The reaction proceeds through a series of steps, each with a corresponding energy level that can be computationally determined. The key stages include:
Protonation of the carboxylic acid: The carbonyl oxygen of propanoic acid is protonated by the acid catalyst.
Nucleophilic attack: The hydroxyl group of 2-ethoxyethanol attacks the electrophilic carbonyl carbon of the protonated propanoic acid.
Proton transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.
Water elimination: A molecule of water departs, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final ester product, this compound.
The calculated relative energies for these species allow for the construction of a potential energy surface diagram, which visually represents the energy changes throughout the reaction.
Table 1: Hypothetical Calculated Relative Energies for the Esterification of 2-Ethoxyethanol and Propanoic Acid
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (2-Ethoxyethanol + Propanoic Acid) | 0.00 |
| Protonated Propanoic Acid | -5.20 |
| Transition State 1 (Nucleophilic Attack) | +15.80 |
| Tetrahedral Intermediate | -8.50 |
| Transition State 2 (Water Elimination) | +12.30 |
| Protonated Ester + Water | -3.70 |
| Products (this compound + Water) | -2.50 |
Note: These are illustrative values and would be determined through specific computational calculations.
This data indicates the energy barriers that must be overcome for the reaction to proceed and the relative stability of the intermediates. The highest energy barrier, in this hypothetical case, corresponds to the nucleophilic attack, making it the rate-determining step of the reaction.
Theoretical Insights into Reactivity and Selectivity
Beyond the synthesis, theoretical modeling can provide a wealth of information regarding the intrinsic reactivity and potential selectivity of this compound in various chemical environments. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater propensity for reaction with electrophiles.
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater susceptibility to attack by nucleophiles.
The analysis of the HOMO and LUMO electron density distributions can pinpoint the most reactive sites within the molecule. For this compound, the HOMO is likely to be localized on the oxygen atoms of the ester group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbon, marking it as the most probable site for nucleophilic attack.
Furthermore, the calculation of atomic charges provides a quantitative measure of the electron distribution within the molecule, highlighting electrostatic potential and polar regions that can influence intermolecular interactions and reaction selectivity.
Table 2: Hypothetical Calculated Properties for this compound
| Property | Value |
|---|---|
| HOMO Energy | -9.8 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 11.0 eV |
| Atomic Charge on Carbonyl Carbon | +0.65 e |
| Atomic Charge on Carbonyl Oxygen | -0.55 e |
| Atomic Charge on Ester Oxygen | -0.48 e |
Note: These are illustrative values derived from theoretical calculations.
The large HOMO-LUMO gap in this hypothetical data suggests that this compound is a relatively stable molecule. The significant positive charge on the carbonyl carbon further confirms its electrophilic character and susceptibility to nucleophilic attack, which is a fundamental aspect of ester reactivity (e.g., in hydrolysis or transesterification reactions). These theoretical insights are crucial for predicting the chemical behavior of the compound and for designing new reactions or materials with desired properties.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of Ethanol, 2 Ethoxy , Propanoate
X-ray Diffraction Studies for Solid-State Structure Analysis (If applicable to crystalline forms)
X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. However, its application is contingent upon the ability of a compound to form a stable, crystalline solid. In the case of "Ethanol, 2-ethoxy-, propanoate," the available data suggests that this compound exists as a salt or a mixture, which precludes the formation of a uniform crystal lattice necessary for X-ray diffraction analysis. nih.gov Therefore, obtaining single crystal or powder X-ray diffraction data for this specific compound is not feasible.
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and how those molecules pack together to form a crystal. This technique can elucidate bond lengths, bond angles, and the absolute configuration of chiral centers.
For "this compound," no single crystal X-ray diffraction data has been reported in scientific literature or crystallographic databases. The nature of the compound as a likely salt or mixture prevents the growth of single crystals suitable for this analytical method. nih.gov
Powder X-ray Diffraction for Polymorphism and Solid-State Characterization
Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to study the solid-state properties of materials, including polymorphism—the ability of a solid material to exist in more than one form or crystal structure.
As with single crystal X-ray diffraction, there is no available powder X-ray diffraction data for "this compound." The non-crystalline, or amorphous, nature of this salt or mixture means that it does not produce a characteristic diffraction pattern when analyzed by PXRD.
Environmental Transformations and Degradation Pathways of Ethanol, 2 Ethoxy , Propanoate
Atmospheric Chemistry and Degradation Mechanisms
The atmospheric fate of Ethanol (B145695), 2-ethoxy-, propanoate, a volatile organic compound (VOC), is primarily governed by its reaction with photochemically generated oxidants and its potential for atmospheric transport.
The principal degradation pathway for Ethanol, 2-ethoxy-, propanoate in the troposphere is its reaction with hydroxyl (•OH) radicals. The degradation of this ester is expected to proceed via the oxidation of its parent alcohol, 2-ethoxyethanol (B86334) (2-EE), which is formed upon hydrolysis.
The atmospheric oxidation of 2-ethoxyethanol is initiated by the abstraction of a hydrogen atom by an •OH radical. semanticscholar.org This reaction leads to the formation of an alkyl radical, which then rapidly combines with molecular oxygen (O₂) to produce an organic peroxy radical (RO₂). ku.dk The subsequent fate of this RO₂ radical depends on atmospheric conditions, particularly the levels of nitrogen oxides (NOx) and hydroperoxy radicals (HO₂). ku.dk
Under various atmospheric conditions, the RO₂ radicals can undergo two main types of reactions:
Bimolecular Reactions: In environments with higher concentrations of NO or HO₂, the RO₂ radicals react with these species. The reaction with HO₂ can form hydroperoxides, carbonyls, and alkoxy radicals. ku.dk
Autoxidation: In cleaner environments with lower NO levels, the RO₂ radical can undergo intramolecular hydrogen shifts, followed by further O₂ addition. This process, known as autoxidation, can lead to the formation of highly oxygenated organic molecules (HOMs), which are significant precursors to secondary organic aerosols (SOA). ku.dk
Research into the gas-phase photo-oxidation of 2-ethoxyethanol has identified several key products, demonstrating the complexity of its atmospheric degradation. ku.dk
Table 1: Key Reaction Products from the OH-Initiated Oxidation of 2-Ethoxyethanol This table summarizes major products identified in chamber experiments studying the atmospheric degradation of 2-ethoxyethanol, a primary breakdown component of this compound.
| Precursor Radical | Reaction Pathway | Identified Products |
|---|---|---|
| 3-RO₂ (from H-abstraction at C3) | RO₂ + HO₂ | 2-Ethoxyethyl hydroperoxide (3-ROOH) |
| Ethyl 2-hydroxyethyl ether (3-R'O) | ||
| 2-Hydroxyethyl formate |
The atmospheric lifetime of 2-ethoxyethanol with respect to reaction with •OH radicals is estimated to be relatively short, on the order of 8 to 15 hours, indicating its rapid removal from the atmosphere. semanticscholar.org
The potential for this compound to be transported in the atmosphere depends on its volatility. Glycol ethers like 2-ethoxyethanol are recognized as an important class of VOCs used in many volatile chemical products. ku.dk Given its structure, this compound is expected to have a vapor pressure that allows it to partition into the atmosphere.
Advanced Oxidation Processes (AOPs) for Environmental Research
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures used in environmental remediation research to degrade persistent organic pollutants in water and air. These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH). researchgate.netresearchgate.net
AOPs are relevant to the study of this compound and its degradation product, 2-ethoxyethanol, as they provide a means to achieve complete mineralization to carbon dioxide and water. researchgate.net
Common AOPs include:
Ozonation (O₃): Ozone can directly oxidize organic compounds or decompose to form •OH radicals, especially at high pH. researchgate.net
UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) with ultraviolet light generates •OH radicals.
Fenton and Photo-Fenton Reactions: These processes use a mixture of hydrogen peroxide and ferrous iron (Fe²⁺) to produce •OH radicals. The reaction is enhanced by UV light in the photo-Fenton process. researchgate.net
Photocatalysis: This method often employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that react with water and oxygen to produce •OH radicals and other reactive oxygen species. researchgate.net
Research on the aqueous photocatalytic oxidation of 2-ethoxyethanol has shown that the electrophilic attack of radicals on the ether bond results in the fracture of the molecule, leading to the formation of intermediates like acetic acid and glycolic acid. researchgate.net
Table 3: Overview of Common Advanced Oxidation Processes (AOPs)
| AOP Method | Primary Oxidant(s) | General Mechanism |
|---|---|---|
| Ozonation (O₃) | O₃, •OH | Direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition. researchgate.net |
| UV/H₂O₂ | •OH | UV photolysis of H₂O₂ generates •OH radicals. |
| Fenton (Fe²⁺/H₂O₂) | •OH | Catalytic decomposition of H₂O₂ by Fe²⁺ ions produces •OH radicals. researchgate.net |
Heterogeneous and Homogeneous Photocatalysis for Compound Remediation
No specific studies were found regarding the application of heterogeneous or homogeneous photocatalysis for the degradation of this compound. Photocatalysis is a process that utilizes a semiconductor catalyst (heterogeneous) or a dissolved catalyst (homogeneous) and a light source to generate highly reactive hydroxyl radicals, which can then degrade organic pollutants. While this technology has been successfully applied to a wide range of organic compounds, its effectiveness and the specific reaction kinetics and degradation byproducts for this compound have not been documented in the available scientific literature.
Electrochemical and Sonochemical Degradation Studies
Similarly, there is a lack of specific research on the electrochemical and sonochemical degradation of this compound. Electrochemical oxidation involves the use of an electric current to generate oxidizing species that can break down pollutants. Sonochemical degradation, or sonolysis, utilizes high-frequency ultrasound to create cavitation bubbles; the collapse of these bubbles generates localized high temperatures and pressures, leading to the formation of reactive radicals that can degrade organic molecules. Although these are powerful AOPs for water treatment, their application and the resulting degradation pathways for this compound have not been a subject of published research.
Role of Ethanol, 2 Ethoxy , Propanoate in Advanced Synthetic Chemistry and Materials Science Research
Utilization as a Reagent or Building Block in Complex Molecule Synthesis
The bifunctional nature of Ethanol (B145695), 2-ethoxy-, propanoate, containing both an ester and an ether linkage, makes it an interesting candidate for use in the synthesis of more complex molecules.
While direct studies on stereoselective reactions involving Ethanol, 2-ethoxy-, propanoate are not extensively documented, the presence of the ethoxyethyl group offers possibilities for its use as a chiral auxiliary or a directing group in asymmetric synthesis. The synthesis of chiral compounds is crucial in the pharmaceutical industry, and building blocks that can impart stereoselectivity are of high value. For instance, related chiral 2-alkoxypropanoic acid derivatives have been utilized in the synthesis of pharmaceutically active compounds where the stereochemistry is critical for efficacy google.com. The ethoxyethyl group could potentially influence the stereochemical outcome of reactions at adjacent carbons through steric hindrance or chelation control with a metal catalyst.
The ester and ether functionalities of this compound allow it to serve as a precursor for a variety of chemical transformations. The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing a handle for further functionalization. The ether linkage is generally stable but can be cleaved under specific conditions to yield the corresponding diol.
This compound can be a valuable intermediate in the synthesis of more complex molecules. For example, related compounds are used in the preparation of active pharmaceutical ingredients (APIs). A patent describes a process for preparing 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid, where a 1-(2-ethoxyethyl) moiety is a key structural component google.com. This highlights the importance of the ethoxyethyl group in the synthesis of pharmaceutical compounds.
| Potential Transformation | Reagents | Product Functional Group | Potential Application |
| Ester Hydrolysis | Acid or Base | Carboxylic Acid | Further derivatization, salt formation |
| Ester Reduction | Reducing Agents (e.g., LiAlH4) | Primary Alcohol | Introduction of a hydroxyl group |
| Transesterification | Alcohol, Catalyst | Different Ester | Modification of properties |
Application in Polymer Science and Engineering Research
The properties of this compound suggest its potential use in the field of polymer science, both as a monomer component and as a processing aid.
While there is no direct evidence of this compound being used as a monomer, its acrylate analogue, 2-ethoxyethyl acrylate, is a known monomer used in polymerization nih.gov. Similarly, 2-ethoxyethyl methacrylate has been copolymerized with methyl methacrylate to create random copolymers with specific properties researchgate.netsapub.org. The reactivity ratios for the copolymerization of methyl methacrylate (MMA) with 2-ethoxyethyl methacrylate (2-EOEMA) have been determined, indicating the formation of random copolymers researchgate.netsapub.org.
Reactivity Ratios for MMA (M1) and 2-EOEMA (M2) Copolymerization
| Method | r1 (MMA) | r2 (2-EOEMA) | r1r2 |
|---|---|---|---|
| Fineman-Rose | 0.8436 | 0.7751 | 0.6539 |
| Kelen-Tudos | 0.8435 | 0.7750 | 0.6537 |
Data from a study on methyl methacrylate and 2-ethoxyethyl methacrylate. researchgate.net
This suggests that a similar propanoate-based monomer could potentially be synthesized and used in polymerization reactions to introduce flexible ether linkages into the polymer backbone, thereby modifying properties such as the glass transition temperature and solubility.
The solvent properties of this compound, derived from its ester and ether groups, make it a candidate for use as a specialty solvent in polymer processing. Glycol ether esters are known for their good solvency for a wide range of resins, including acrylics, epoxies, and polyurethanes google.com. These solvents can influence the viscosity of polymer solutions and the morphology of cast films.
In film formation, a solvent with a moderate evaporation rate is often desirable to ensure a smooth and defect-free coating. The boiling point of the related compound ethyl 3-ethoxypropionate is 157-158 °C, suggesting that this compound would have a similar evaporation profile, making it potentially suitable for applications in paints, coatings, and inks.
Catalytic Reaction Media and Co-solvent Studies
The use of organic solvents in catalysis is critical as they can influence reaction rates and selectivity epfl.ch. Ionic liquids and other specialized solvents are being explored as media for catalytic reactions mdpi.com. The polarity and coordinating ability of a solvent can stabilize transition states and influence the outcome of a catalytic cycle.
While there are no specific studies detailing the use of this compound as a catalytic reaction medium, its properties suggest it could be a suitable solvent for certain types of catalysis. Its ether oxygen atoms can coordinate to metal centers, potentially influencing the activity and selectivity of a catalyst. Furthermore, its ester group provides a moderate level of polarity. In studies where solvent effects are being investigated, a compound like this compound could serve as a useful co-solvent to fine-tune the properties of the reaction medium.
Influence on Reaction Kinetics and Selectivity in Homogeneous and Heterogeneous Catalysis
There is a significant absence of published research specifically detailing the influence of "this compound" on reaction kinetics and selectivity within either homogeneous or heterogeneous catalysis.
In homogeneous catalysis , where the catalyst and reactants are in the same phase, solvents can play a crucial role in influencing reaction rates and pathways. However, no studies were identified that specifically employ "this compound" as a solvent or a ligand to investigate its effect on the kinetics or selectivity of a given reaction. General principles of homogeneous catalysis suggest that a solvent's polarity, coordinating ability, and steric profile can impact the stability of catalytic intermediates and transition states, thereby altering the reaction outcome. Without specific data, any discussion of its role remains speculative.
Similarly, in heterogeneous catalysis , where the catalyst is in a different phase from the reactants, the solvent can affect the adsorption of reactants onto the catalyst surface and the desorption of products. There is no available research that examines "this compound" in this context. Studies on related glycol ethers indicate their potential to act as solvents in various catalytic systems, but direct extrapolation to the propanoate ester is not scientifically rigorous.
The following table was designed to present comparative data on the effect of "this compound" in catalytic reactions, but no data could be found to populate it.
Table 1: Hypothetical Influence of this compound on Catalytic Reaction Parameters
| Catalytic System | Reaction | Catalyst | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Homogeneous | - | - | This compound | - | - | - |
| Heterogeneous | - | - | This compound | - | - | - |
No data available in the reviewed literature.
Role in Biphasic Reaction Systems and Process Intensification Research
Investigations into the role of "this compound" in biphasic reaction systems and process intensification are also absent from the current body of scientific literature.
Biphasic reaction systems are of great interest for simplifying catalyst recovery and product separation. A solvent's properties, such as its miscibility with different phases, are critical. While other glycol ethers and their esters are sometimes used in such systems, there are no specific examples or research findings concerning "this compound." Its potential utility would depend on its partitioning behavior between aqueous and organic phases, which has not been documented in the context of biphasic catalysis.
Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. This can involve the use of novel solvents, microreactors, or integrated reaction and separation units. The application of "this compound" as a component in intensified processes has not been explored in the available research.
The table below was intended to summarize the performance of "this compound" in biphasic and intensified systems, but remains empty due to the lack of data.
Table 2: Hypothetical Performance of this compound in Advanced Reaction Systems
| System Type | Reaction | Catalyst | Key Performance Indicator | Value |
|---|---|---|---|---|
| Biphasic System | - | - | Catalyst Leaching | - |
| Process Intensification | - | - | Space-Time Yield | - |
No data available in the reviewed literature.
Emerging Research Trends and Future Directions in Ethanol, 2 Ethoxy , Propanoate Studies
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, shifting the paradigm from empirical, trial-and-error methods to a more predictive and data-driven approach. esig.org For compounds like "Ethanol, 2-ethoxy-, propanoate," this offers significant opportunities to optimize its synthesis and uncover new functionalities.
Table 1: Potential Applications of AI/ML in the Synthesis of Ethanol (B145695), 2-ethoxy-, propanoate
| AI/ML Application | Specific Task for this compound | Potential Impact |
|---|---|---|
| Retrosynthesis Planning | Identify optimal precursors and reaction sequences. | Reduced synthesis cost and time. cas.org |
| Forward Reaction Prediction | Predict the yield and purity of the final product under various conditions. researchgate.net | Higher efficiency and minimized waste. |
| Condition Recommendation | Suggest ideal catalysts, solvents, and temperatures for the esterification process. ibm.com | Improved reaction kinetics and energy efficiency. |
| In-silico Catalyst Design | Discover novel, more effective catalysts for ester synthesis. | Lower activation energy and increased reaction speed. |
Beyond synthesis, machine learning is a powerful engine for discovering novel applications for existing chemicals. By analyzing a compound's structural features and comparing them against large databases of chemical properties and behaviors, ML models can predict its suitability for new roles. For instance, deep learning models are being developed to predict the chromatographic behavior and other physical properties of molecules based solely on their structure. nih.gov Such approaches could be used to forecast the performance of "this compound" in advanced formulations or as a specialty solvent in emerging fields like electronics or materials science. mdpi.commdpi.com
Sustainable Chemistry and Circular Economy Perspectives
The principles of sustainable chemistry and the circular economy are increasingly guiding chemical research, with a focus on resource efficiency, waste reduction, and environmental impact.
A key trend in green chemistry is the use of biocatalysts, such as enzymes, to conduct chemical transformations. The synthesis of esters catalyzed by immobilized lipases is particularly attractive as it often proceeds under mild temperature and pH conditions, requires less energy, and can yield highly pure products without generating significant by-products. researchgate.net Research into the chemo-enzymatic synthesis of various esters demonstrates the viability of these methods. mdpi.com Applying this approach to "this compound" could lead to a more sustainable manufacturing process, replacing traditional acid catalysts and harsh reaction conditions. Furthermore, developing processes that utilize bio-derived precursors, such as ethanol produced from the fermentation of waste biomass, can significantly enhance the sustainability profile of the final product. rsc.orgsciencedaily.com
The end-of-life management of chemical products is a cornerstone of the circular economy. For solvents like "this compound," research into recycling and reuse is critical. Studies on the broader class of glycol ethers show that recovery from industrial wastewater is feasible through methods like distillation. google.com The science of recycling glycols is advancing, making it potentially more cost-effective than manufacturing virgin products. glyeco.com Although used glycol ethers can sometimes be classified as hazardous waste due to contamination, proper disposal and recycling pathways are established to mitigate environmental impact. hwhenvironmental.com
Table 2: Sustainable Approaches in the Lifecycle of Ether Esters
| Lifecycle Stage | Sustainable Approach | Benefit |
|---|---|---|
| Synthesis | Enzymatic or biocatalytic esterification. researchgate.net | Reduced energy consumption and waste generation. |
| Raw Materials | Use of bio-based ethanol. rsc.org | Lower carbon footprint and reliance on fossil fuels. |
| Use Phase | Formulation in water-based systems to reduce VOCs. | Improved air quality and reduced environmental pollution. epa.gov |
| End-of-Life | Recycling from industrial waste streams. glyeco.com | Conservation of resources and circular economy promotion. |
| Assessment | Conducting a full Life Cycle Assessment (LCA). rsc.org | Holistic view of environmental impact. |
Interdisciplinary Research Synergies
Future breakthroughs related to "this compound" will likely arise from the convergence of different scientific disciplines. Its role as a solvent and chemical intermediate creates natural synergies between chemistry, materials science, and environmental science.
Materials Science: As a solvent with excellent performance properties, it is integral to the coatings industry. nih.gov Interdisciplinary research could explore its use in formulating novel materials, such as advanced polymers, composites, or functional coatings where its specific evaporation rate and solvency are beneficial.
Computational Chemistry & Data Science: As highlighted in section 8.1, the synergy with data science is profound. The development of AI models for predicting chemical properties and designing new synthetic routes requires deep domain knowledge from chemists, creating a powerful feedback loop between computational prediction and experimental validation. cas.org This partnership accelerates the discovery of new applications and the optimization of existing processes for compounds like "this compound."
Bridging Organic Synthesis with Advanced Materials Characterization
There is no available research to suggest that this compound is currently being utilized in studies that bridge organic synthesis with advanced materials characterization. The scientific literature lacks reports of this compound being used as a key component, monomer, or precursor in the development of new materials where its specific properties are being investigated with advanced characterization techniques. Such research would typically involve incorporating the molecule into a larger material structure and then analyzing the resulting material's properties using methods like electron microscopy, spectroscopy, or thermal analysis to understand the contribution of the "this compound" moiety. At present, the scientific community has not published any such work.
Development of Novel Analytical Probes and In Situ Monitoring Techniques
Similarly, there is no evidence of research focused on the development of novel analytical probes or in-situ monitoring techniques specifically for this compound. This area of research typically concentrates on compounds of significant biological, environmental, or industrial importance where real-time monitoring is crucial. The development of such probes would involve designing and synthesizing molecules or systems that can selectively detect and quantify this compound within complex mixtures. The absence of such studies suggests that the continuous monitoring of this particular ester is not a current priority in the field of analytical chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
